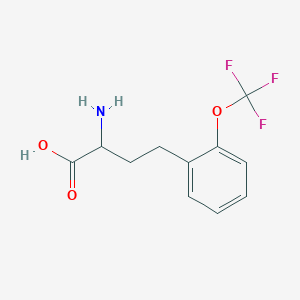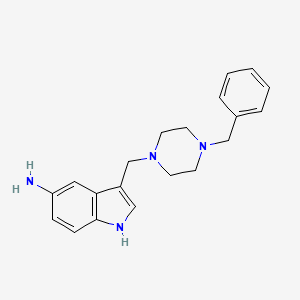
6-Bromo-3-oxadiamantane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-oxadiamantane is a synthetic organic compound characterized by a bromine atom attached to the third position of an oxadiamantane structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-oxadiamantane typically involves the bromination of 3-oxadiamantane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions: 6-Bromo-3-oxadiamantane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, or other strong bases.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium tert-butoxide, solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), room temperature to reflux conditions.
Oxidation: Potassium permanganate, chromium trioxide, solvents like acetone or water, room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, solvents like ether or THF, room temperature to reflux conditions.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as oxides or ketones.
Reduction: Reduced derivatives with hydrogen replacing the bromine atom.
科学的研究の応用
6-Bromo-3-oxadiamantane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on understanding its interaction with biological targets.
Medicine: Potential use in drug development due to its unique chemical properties. Research is ongoing to explore its efficacy and safety in various therapeutic applications.
Industry: Utilized in the development of new materials and catalysts. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of 6-Bromo-3-oxadiamantane involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential as a modulator of biological processes.
類似化合物との比較
6-Bromo-3-indolyl: Another brominated compound with similar reactivity but different structural features.
3-Oxadiamantane: The parent compound without the bromine atom, used for comparison in reactivity studies.
6-Bromo-3-pyridinecarboxaldehyde: A structurally related compound with different functional groups.
Uniqueness: 6-Bromo-3-oxadiamantane stands out due to its unique combination of the oxadiamantane structure and the bromine atom. This combination imparts distinct chemical properties, making it a valuable compound for various applications. Its reactivity and stability are key factors that differentiate it from other similar compounds.
特性
分子式 |
C13H17BrO |
|---|---|
分子量 |
269.18 g/mol |
IUPAC名 |
6-bromo-3-oxapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane |
InChI |
InChI=1S/C13H17BrO/c14-13-5-7-4-8-9-1-6(2-10(8)13)3-11(13)12(9)15-7/h6-12H,1-5H2 |
InChIキー |
IPFVPFOUCHTVPH-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3C4C1C5C(C2)C3(CC(C4)O5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[1-Amino-2-(2-methoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14174836.png)
![1-Phenyl-6-[4-[4-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B14174842.png)
![Benzamide, N-[(1S)-1-methyl-2-oxo-2-[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]ethyl]-4-[[(2-phenoxyphenyl)amino]sulfonyl]-](/img/structure/B14174845.png)
![1-[4-(Dimethylamino)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14174850.png)


![5-tert-Butyl-3'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14174873.png)

![N-(4-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14174880.png)


![{2-[(E)-(Butylimino)methyl]phenyl}methanol](/img/structure/B14174896.png)
![5-(Butylsulfanyl)-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14174907.png)
